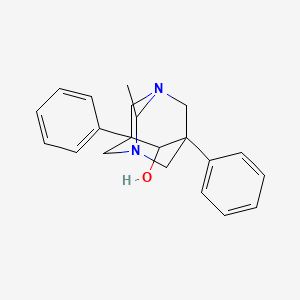
1,3-Diazaadamantan-6-OL, 5,7-diphenyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazaadamantan-6-OL, 5,7-diphenyl-2-methyl- is a nitrogen-containing analog of adamantane. This compound, with the molecular formula C20H22N2O, is part of the azaadamantane family, which is known for its unique chemical and physical properties due to the substitution of nitrogen atoms for carbon atoms in the adamantane structure .
Preparation Methods
The synthesis of 1,3-Diazaadamantan-6-OL, 5,7-diphenyl-2-methyl- typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-diazaadamantane derivatives with phenyl-substituted reagents. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Diazaadamantan-6-OL, 5,7-diphenyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1,3-Diazaadamantan-6-OL, 5,7-diphenyl-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological targets.
Mechanism of Action
The mechanism by which 1,3-Diazaadamantan-6-OL, 5,7-diphenyl-2-methyl- exerts its effects involves its interaction with specific molecular targets. The nitrogen atoms in the structure allow for unique binding interactions with biological molecules, influencing pathways related to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3-Diazaadamantan-6-OL, 5,7-diphenyl-2-methyl- can be compared with other similar compounds such as:
- 1,5-Diphenyl-3,7-diazaadamantan-9-one
- 5,7-Diphenyl-1,3-diazaadamantan-6-one
These compounds share a similar core structure but differ in the substitution pattern and functional groups. The uniqueness of 1,3-Diazaadamantan-6-OL, 5,7-diphenyl-2-methyl- lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
17135-34-1 |
|---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-methyl-5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C21H24N2O/c1-16-22-12-20(17-8-4-2-5-9-17)13-23(16)15-21(14-22,19(20)24)18-10-6-3-7-11-18/h2-11,16,19,24H,12-15H2,1H3 |
InChI Key |
JXCBUUQASTWSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1N2CC3(CN1CC(C2)(C3O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14176375.png)
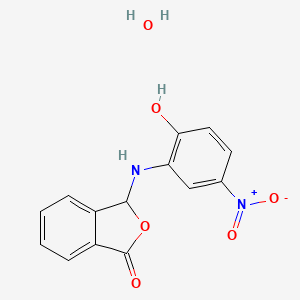
![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)

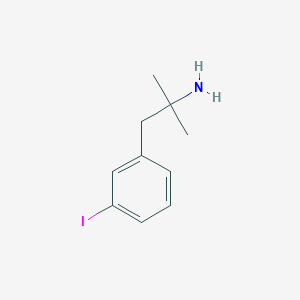
![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)
![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)
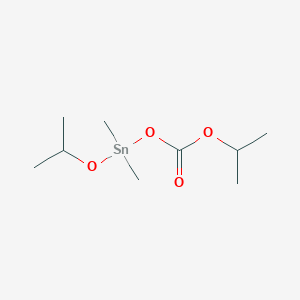
![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)
![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)
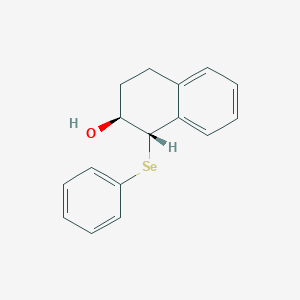

![N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide](/img/structure/B14176438.png)
![(6R)-6-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14176450.png)
